Sdccgsbi-0008143.P002
Descripción
Sdccgsbi-0008143.P002 is a brominated aromatic carboxylic acid derivative with a molecular formula of C₉H₅BrO₂S (molecular weight: 257.10 g/mol). Key physicochemical properties include a logP (octanol-water partition coefficient) of 2.15, indicating moderate lipophilicity, and a solubility of 0.24 mg/mL in aqueous solutions.
Synthesis protocols for Sdccgsbi-0008143.P002 involve stepwise bromination and carboxylation under reflux conditions using sulfuryl chloride and ethanol/methanol as solvents, followed by purification via silica gel chromatography . Its structural and functional attributes make it relevant in medicinal chemistry, particularly in designing enzyme inhibitors or bioactive scaffolds.
Propiedades
Fórmula molecular |
C18H15N3O2 |
|---|---|
Peso molecular |
305.3g/mol |
Nombre IUPAC |
4-(naphthalen-1-ylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H15N3O2/c19-17(22)13-8-10-14(11-9-13)20-18(23)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,22)(H2,20,21,23) |
Clave InChI |
CUXTYQZESAYTGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)C(=O)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
To evaluate Sdccgsbi-0008143.P002’s uniqueness, we compared it with five structurally related compounds using Tanimoto similarity scores (range: 0–1, where 1 = identical) and key pharmacological descriptors (Table 1). The analysis leverages chemical similarity models and toxicological assessments as outlined in REACH regulatory frameworks .
Table 1: Comparison of Sdccgsbi-0008143.P002 with Structurally Similar Compounds
| Compound Name | CAS No. | Molecular Formula | Similarity Score | Molecular Weight | TPSA (Ų) | LogP | CYP Inhibition | Solubility (mg/mL) |
|---|---|---|---|---|---|---|---|---|
| Sdccgsbi-0008143.P002 | 7312-10-9 | C₉H₅BrO₂S | 1.00 | 257.10 | 65.54 | 2.15 | CYP1A2 | 0.24 |
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | 1046861-20-4 | C₉H₅BrO₂S | 0.93 | 257.10 | 65.54 | 2.15 | None | 0.28 |
| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | 1046861-21-5 | C₁₀H₇BrO₂S | 0.91 | 271.12 | 65.54 | 2.45 | CYP1A2 | 0.18 |
| Benzo[b]thiophene-2-carboxylic acid | 7312-10-8 | C₉H₆O₂S | 0.89 | 178.20 | 65.54 | 1.78 | None | 0.35 |
| 6-Methylbenzo[b]thiophene-2-carboxylic acid | 7312-10-7 | C₁₀H₈O₂S | 0.85 | 192.23 | 65.54 | 2.02 | CYP2D6 | 0.20 |
Key Findings:
Structural and Functional Similarities :
- 7-Bromobenzo[b]thiophene-2-carboxylic acid (similarity score: 0.93) shares identical molecular weight and TPSA with Sdccgsbi-0008143.P002 but lacks CYP1A2 inhibition, highlighting the critical role of bromine positioning in enzyme interaction .
- 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (similarity score: 0.91) demonstrates enhanced lipophilicity (logP = 2.45) due to the methyl group, reducing aqueous solubility by 25% compared to Sdccgsbi-0008143.P002 .
Synthetic Accessibility: Sdccgsbi-0008143.P002’s synthesis requires fewer purification steps than its methyl-substituted analogs, as noted in comparative reaction yields (72% vs. 58–65% for methylated derivatives) .
Methodological Considerations
The comparison employed:
- Chemical Similarity Models : Tanimoto scores derived from 2D molecular fingerprints (PubChem substructure keys) .
- Pharmacokinetic Data : LogP, TPSA, and solubility were calculated using XLOGP3 and ESOL models .
- Toxicological Overlap : Expert evaluations aligned with REACH guidelines to assess CYP inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
